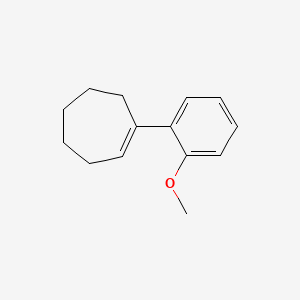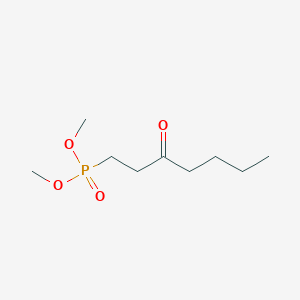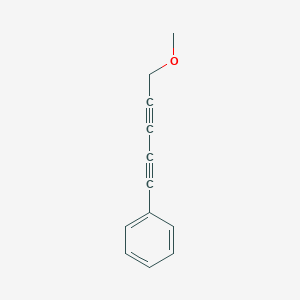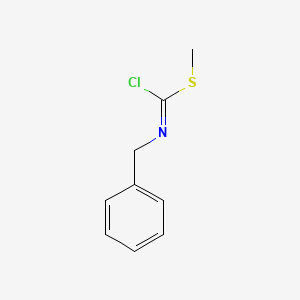
Methyl benzylcarbonochloridimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl benzylcarbonochloridimidothioate is an organic compound with a complex structure that includes a benzyl group, a carbonochloridimidothioate moiety, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzylcarbonochloridimidothioate typically involves the reaction of benzyl chloride with methyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Methyl benzylcarbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl benzylcarbonochloridimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Some derivatives of this compound may have pharmacological properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl benzylcarbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, affecting their function and activity. The exact pathways and targets involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Benzyl isothiocyanate: Shares the benzyl group and isothiocyanate moiety but lacks the chlorine and methyl groups.
Methyl isothiocyanate: Contains the methyl and isothiocyanate groups but lacks the benzyl and chlorine components.
Benzyl chloride: Contains the benzyl and chlorine groups but lacks the isothiocyanate and methyl components.
Uniqueness
Methyl benzylcarbonochloridimidothioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyl and isothiocyanate moieties allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
特性
CAS番号 |
94518-63-5 |
|---|---|
分子式 |
C9H10ClNS |
分子量 |
199.70 g/mol |
IUPAC名 |
N-benzyl-1-methylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C9H10ClNS/c1-12-9(10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChIキー |
SNCMMXPKVUABMJ-UHFFFAOYSA-N |
正規SMILES |
CSC(=NCC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


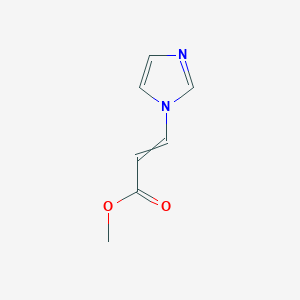
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
silane](/img/structure/B14362925.png)
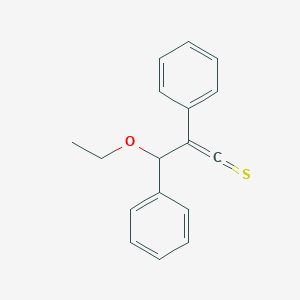
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)


![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
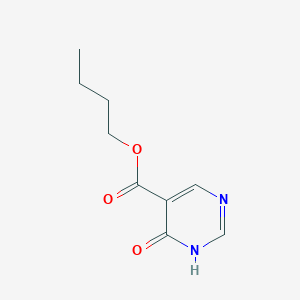
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
